Fluorine Position Drives Lipophilicity Differentiation: LogP Comparison Across Phenyl-Substituted Azetidine-3-Carboxamide Regioisomers
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide possesses a calculated LogP of 1.29, as reported by commercial vendor Leyan . This value reflects the contribution of the 5-fluoro substitution pattern on the 2-methylphenyl ring. The closely related regioisomer N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide, which differs only in the position of the methyl group (5-methyl instead of 2-methyl), yielded a Kd of 5.70 nM against EGFR T790M/C797S double mutant in a kinase binding assay [1], although its experimental LogP has not been reported. The 5-fluoro-2-methylphenyl substitution pattern imparts a specific balance of lipophilicity and electron density that influences membrane permeability and target-binding thermodynamics .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.29 (calculated) for N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide |
| Comparator Or Baseline | No structurally matched regioisomer with published experimental or calculated LogP available. The 3-fluoro-5-methylphenyl analog lacks published LogP data but demonstrates Kd = 5.70 nM against EGFR T790M/C797S double mutant [1] |
| Quantified Difference | Target compound LogP differs by an unknown delta from regioisomers due to absence of comparative LogP data. Property difference inferred from distinct substitution pattern (5-fluoro-2-methyl vs. 3-fluoro-5-methyl) |
| Conditions | Calculated LogP from commercial vendor specification . Kd measured by HTRF kinase assay [1] |
Why This Matters
The 5-fluoro-2-methylphenyl substitution pattern yields a specific LogP that influences solubility, permeability, and target off-rate; swapping for regioisomers with undocumented LogP may produce undesired shifts in lead-like properties and assay behavior.
- [1] BindingDB Entry BDBM50585297, CHEMBL5080676. Affinity Data for N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide: Kd = 5.70 nM against EGFR T790M/C797S double mutant. Available at: https://www.bindingdb.org View Source
